molecular formula C12H12FN3O2S B2582040 2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1219913-02-6

2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2582040
CAS No.: 1219913-02-6
M. Wt: 281.31
InChI Key: ZAXFKPMUTMPGMM-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, integrating two pharmaceutically relevant motifs: a 1,2,4-oxadiazole heterocycle and a (fluorophenyl)thio ether linkage. The 1,2,4-oxadiazole scaffold is a well-characterized pharmacophore noted for its role in the design of enzyme inhibitors. Scientific literature indicates that derivatives containing this structure exhibit potent anti-inflammatory activity by functioning as selective cyclooxygenase-2 (COX-2) inhibitors, with some analogs demonstrating higher potency and selectivity than the reference drug celecoxib . Furthermore, molecular hybrids incorporating 1,2,4-oxadiazole and other nitrogen-containing heterocycles have shown promising broad-spectrum antifungal efficacy. These compounds can induce apoptosis in pathogenic Candida species, a mechanism that represents a modern approach to overcoming resistance to conventional therapies . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and overall bioavailability. Researchers can utilize this compound as a key intermediate or a novel chemical entity for probing biological targets, particularly in programs focused on developing new anti-inflammatory and antimicrobial agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-8-15-12(18-16-8)6-14-11(17)7-19-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXFKPMUTMPGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel organic molecule characterized by the presence of a thioether and an oxadiazole moiety. This structural combination is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Structural Overview

The molecular formula of the compound is C12H12FN3O2SC_{12}H_{12}FN_{3}O_{2}S with a molecular weight of approximately 281.31 g/mol. The structure integrates a 4-fluorophenyl group linked to a thio group and an acetamide that contains a 3-methyl-1,2,4-oxadiazol-5-yl substituent.

PropertyValue
Molecular FormulaC12H12FN3O2S
Molecular Weight281.31 g/mol
CAS Number1219913-02-6

Biological Activity

Research indicates that compounds with oxadiazole and thioether functionalities exhibit significant biological activities. The biological effects of this compound have been explored in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on phenyl rings, has been associated with enhanced activity.

Case Study Example:
A study conducted on related oxadiazole derivatives showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against multiple cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Properties

The antimicrobial efficacy of compounds containing thioether and oxadiazole groups has been documented. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Data Summary:

CompoundActivity TypeMIC (µg/mL)
Oxadiazole Derivative AAntibacterial0.22 - 0.25
Oxadiazole Derivative BAntifungal0.15 - 0.20

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity: The thioether group may interact with key enzymes in microbial or cancerous cells.
  • DNA Interaction: Similar compounds have shown the ability to form DNA adducts leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name (Source) Core Structure Key Substituents Molecular Weight (g/mol) Predicted logP Reported Biological Activity
Target Compound () Acetamide + oxadiazole 4-fluorophenylthio, 3-methyl-oxadiazole ~349.35 ~2.5 Not specified
Compound 45 () Benzamide + oxadiazole 3-methyl-oxadiazole, pyridinylaminoethyl ~446.88 ~3.2 Anticancer, antiviral activity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () Acetamide + triazole Thiophen-2-yl, ethyl ~389.47 ~3.0 Not specified
2-[[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide () Acetamide + triazole 3-ethoxyphenyl, 2-fluorophenyl ~414.43 ~2.8 Potential anti-inflammatory
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () Acetamide + thiadiazole 4-fluorophenyl, acetyl ~309.33 ~1.9 Not specified

Key Functional Differences

Heterocyclic Ring Systems

  • Oxadiazole vs. Triazole/Thiadiazole: The target’s 1,2,4-oxadiazole ring is electron-deficient, enhancing metabolic resistance to hydrolysis compared to triazoles (e.g., ), which may participate in hydrogen bonding but are more prone to ring-opening reactions.

Pharmacokinetic and Pharmacodynamic Properties

  • Metabolic Stability : Oxadiazole-containing compounds (target, ) generally exhibit superior metabolic stability due to resistance to oxidative degradation compared to thiadiazoles or triazoles .
  • Bioactivity: Analogs with pyridinylaminoethyl or nitrophenyl groups () demonstrate anticancer and antiviral effects, suggesting the target’s fluorophenylthio group may confer similar activity if tested .

Research Findings and Implications

  • Therapeutic Scope : Compounds with oxadiazole-methylthio motifs () are patented for cancer and viral infections, underscoring the structural class’s versatility .

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